Dansyl-l-isoleucine
Overview
Description
Dansyl-L-isoleucine is a compound with the empirical formula C18H24N2O4S . It is a cyclohexylammonium salt and is used for research and development purposes .
Synthesis Analysis
The synthesis of Dansyl-l-isoleucine involves chemical derivatization where amino acids are covalently linked to a chemical that improves retention on reverse-phase columns . This process is part of a simple, rapid, and robust method for the analysis of amino acids by liquid chromatography-mass spectrometry (LC-MS) .Molecular Structure Analysis
The molecular structure of Dansyl-l-isoleucine consists of atoms of hydrogen, carbon, oxygen, and nitrogen . The molecular formula is C18H24N2O4S and it has a molecular weight of 364.459 Da .Chemical Reactions Analysis
Dansyl-l-isoleucine is involved in chemical reactions that are critical for the analysis of amino acids . The compound is used in the process of chemical derivatization, which is a strategy developed to circumvent the limitation of amino acids not retaining well on traditional reverse-phase columns .Physical And Chemical Properties Analysis
Dansyl-l-isoleucine is a solid substance . It has a molecular weight of 463.63 and its storage temperature is -20°C .Scientific Research Applications
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Metabolomics and Proteomics
- Summary of Application : l-Isoleucine, along with l-leucine and l-allo-isoleucine, are essential to many vital biological processes and are therefore of interest to the fields of metabolomics and proteomics .
- Methods of Application : This study involved a systematic investigation of the fragmentations of l-leucine, l-isoleucine, and l-allo-isoleucine using collision-induced dissociation tandem mass spectrometry .
- Results : The study demonstrated that the three structural isomers can be distinguished by their collision-induced dissociation tandem mass spectrometry spectra .
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Pest Control and Antioxidant Activities
- Summary of Application : The compound l-isoleucine, N-allyloxycarbonyl-, and dodecyl ester isolated from Actinokineospora fastidiosa has been found to be effective against agricultural insect pests and human vector mosquitoes .
- Methods of Application : The effect of the actinobacterial metabolite was assessed on agricultural pests S. litura and H. armigera, and mosquito vectors larvae Ae. aegypti, An. stephensi, and Cx. quinquefasciatus .
- Results : The compound showed high antifeedant activity on S. litura (80.80%) and H. armigera (84.49%); and larvicidal activity on S. litura (82.77%) and H. armigera (88.00%) at 25 μg/mL concentration .
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Real-Time Monitoring of Isoleucine in Living Cells
- Summary of Application : A sensor named GEII (Genetically Encoded Isoleucine Indicator) was developed for real-time monitoring of isoleucine in bacterial and yeast cells .
- Methods of Application : The sensor was pH stable, isoleucine-specific, and had a binding affinity (Kd) of 63 ± 6 μM .
- Results : The GEII successfully performed real-time monitoring of isoleucine in bacterial and yeast cells .
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Pest Management and Antioxidant Activities
- Summary of Application : The compound l-isoleucine, N-allyloxycarbonyl-, and dodecyl ester isolated from Actinokineospora fastidiosa has been found to be effective against agricultural insect pests and human vector mosquitoes .
- Methods of Application : The effect of the actinobacterial metabolite was assessed on agricultural pests S. litura and H. armigera, and mosquito vectors larvae Ae. aegypti, An. stephensi, and Cx. quinquefasciatus .
- Results : The compound showed high antifeedant activity on S. litura (80.80%) and H. armigera (84.49%); and larvicidal activity on S. litura (82.77%) and H. armigera (88.00%) at 25 μg/mL concentration .
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Selective Detection of Cysteine
- Summary of Application : A dansyl-based fluorescent probe has been developed for the highly selective detection of cysteine based on a d-PeT switching mechanism .
- Methods of Application : The probe exhibits a turn-on fluorescence signal and nearly 28-fold fluorescence intensity enhancement in the presence of Cys .
- Results : The cellular imaging experiment indicated that the probe possesses desirable cell permeability for biological applications .
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Targeted Quantification of Amino Acids
- Summary of Application : Dansylation is a method used for the targeted quantification of amino acids in biological samples .
- Methods of Application : This method is critical for studying metabolism and has been used in various fields including proteomics and metabolomics .
- Results : The method provides ease of sample preparation, dynamic range, reproducibility, and instrument availability .
-
Pest Management and Antioxidant Activities
- Summary of Application : The compound l-isoleucine, N-allyloxycarbonyl-, and dodecyl ester isolated from Actinokineospora fastidiosa has been found to be effective against agricultural insect pests and human vector mosquitoes .
- Methods of Application : The effect of the actinobacterial metabolite was assessed on agricultural pests S. litura and H. armigera, and mosquito vectors larvae Ae. aegypti, An. stephensi, and Cx. quinquefasciatus .
- Results : The compound showed high antifeedant activity on S. litura (80.80%) and H. armigera (84.49%); and larvicidal activity on S. litura (82.77%) and H. armigera (88.00%) at 25 μg/mL concentration .
-
Selective Detection of Cysteine
- Summary of Application : A dansyl-based fluorescent probe has been developed for the highly selective detection of cysteine based on a d-PeT switching mechanism .
- Methods of Application : The probe exhibits a turn-on fluorescence signal and nearly 28-fold fluorescence intensity enhancement in the presence of Cys .
- Results : The cellular imaging experiment indicated that the probe possesses desirable cell permeability for biological applications .
-
Targeted Quantification of Amino Acids
- Summary of Application : Dansylation is a method used for the targeted quantification of amino acids in biological samples .
- Methods of Application : This method is critical for studying metabolism and has been used in various fields including proteomics and metabolomics .
- Results : The method provides ease of sample preparation, dynamic range, reproducibility, and instrument availability .
Safety And Hazards
Dansyl-l-isoleucine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided and personal protective equipment, including chemical impermeable gloves, should be worn . The compound should be stored in a well-ventilated place and kept away from sources of ignition .
properties
IUPAC Name |
(2S,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-5-12(2)17(18(21)22)19-25(23,24)16-11-7-8-13-14(16)9-6-10-15(13)20(3)4/h6-12,17,19H,5H2,1-4H3,(H,21,22)/t12-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTOKQLVHXSRPR-SJCJKPOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424932 | |
Record name | Dansyl-l-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dansyl-l-isoleucine | |
CAS RN |
1100-21-6 | |
Record name | Dansyl-l-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.